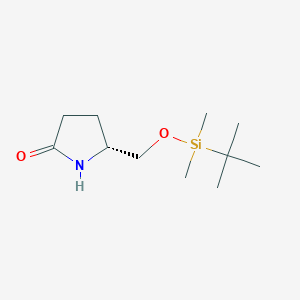

(R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2Si/c1-11(2,3)15(4,5)14-8-9-6-7-10(13)12-9/h9H,6-8H2,1-5H3,(H,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPOYZPOLQAMAK-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@H]1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one?

An In-depth Technical Guide to (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one

Abstract

This compound is a versatile chiral building block of significant value in modern organic synthesis and medicinal chemistry. This guide provides a comprehensive technical overview of its physicochemical properties, a detailed representative synthesis protocol, expected analytical characterization data, and its applications in drug discovery. The strategic importance of this molecule lies in the combination of a stereodefined pyrrolidin-2-one core, a common scaffold in pharmacologically active compounds, with a robustly protected primary alcohol. The tert-butyldimethylsilyl (TBDMS) ether ensures the stability of the hydroxyl functionality through various synthetic transformations, allowing for complex molecular architectures to be constructed with high fidelity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this synthon in their work.

Introduction: The Strategic Value of a Chiral Synthon

The pursuit of enantiomerically pure pharmaceuticals is a cornerstone of modern drug development. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making the availability of reliable chiral synthons paramount. This compound (Figure 1) emerges as a particularly strategic asset in this context.

-

The Pyrrolidin-2-one Scaffold: The five-membered lactam ring is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1][2] Its conformational rigidity, combined with its ability to participate in hydrogen bonding as both an acceptor (carbonyl) and a donor (N-H), makes it an ideal scaffold for orienting substituents to interact with biological targets.[3]

-

Defined Stereochemistry: The (R)-configuration at the C5 position provides a critical stereochemical anchor. Starting a synthesis with a defined stereocenter obviates the need for challenging chiral resolutions or asymmetric syntheses later in the sequence, streamlining the path to the target molecule.

-

The TBDMS Protecting Group: The primary alcohol is masked as a tert-butyldimethylsilyl (TBDMS) ether. The TBDMS group, introduced by E.J. Corey, is one of the most widely used protecting groups for alcohols due to its exceptional versatility.[4] Its steric bulk ensures high stability across a broad range of reaction conditions—including organometallic additions, oxidations, and many basic or nucleophilic environments—yet it can be removed cleanly and selectively, typically with a fluoride source like tetra-n-butylammonium fluoride (TBAF).[5]

This combination of features makes the title compound an invaluable starting material for the synthesis of complex alkaloids, modified amino acids, and targeted therapeutic agents.[3]

Physicochemical and Computed Properties

A summary of the key physical and computed properties is provided in Table 1. Note that experimental data for properties such as melting and boiling points are not widely reported in peer-reviewed literature; therefore, handling and use should be guided by information provided on the supplier-specific Safety Data Sheet (SDS).

Table 1. Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 128899-30-9 | [Sigma-Aldrich] |

| Molecular Formula | C₁₁H₂₃NO₂Si | [PubChem] |

| Molecular Weight | 229.39 g/mol | [PubChem] |

| IUPAC Name | (5R)-5-({[tert-butyl(dimethyl)silyl]oxy}methyl)-2-pyrrolidinone | [Sigma-Aldrich] |

| Appearance | Not specified (typically a colorless oil or low-melting solid) | N/A |

| Storage | Refrigerated (2-8 °C), sealed under dry, inert atmosphere | [Sigma-Aldrich] |

Synthesis and Purification

The most direct and common synthesis of this compound involves the silylation of the commercially available chiral precursor, (R)-5-(hydroxymethyl)pyrrolidin-2-one. The reaction is a standard protection protocol that leverages the high affinity of silicon for oxygen.

Synthetic Rationale and Mechanism

The protection is typically achieved using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a weak, non-nucleophilic base, most commonly imidazole, in an aprotic polar solvent like N,N-dimethylformamide (DMF).[4]

Causality of Reagent Choice:

-

TBDMSCl: The silylating agent. The Si-Cl bond is reactive towards nucleophiles like the primary alcohol.

-

Imidazole: Plays a dual role. It acts as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, which drives the equilibrium toward the product. More importantly, it reacts with TBDMSCl to form a highly reactive silylating intermediate, N-(tert-butyldimethylsilyl)imidazole. This intermediate is significantly more reactive than TBDMSCl itself, accelerating the reaction.[5]

-

DMF: A polar aprotic solvent that effectively dissolves both the polar alcohol starting material and the reagents.

Representative Experimental Protocol: TBDMS Protection

Disclaimer: The following is a representative, generalized protocol based on well-established procedures for the silylation of primary alcohols.[5][6] Users should perform their own risk assessment and optimization.

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (R)-5-(hydroxymethyl)pyrrolidin-2-one (1.0 equiv) and anhydrous N,N-dimethylformamide (DMF, approx. 0.2-0.5 M). Stir the solution at room temperature until the solid is fully dissolved.

-

Reagent Addition: Add imidazole (2.5 equiv) to the solution and stir until dissolved. In a single portion, add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv).

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 50% Ethyl Acetate/Hexanes and staining with potassium permanganate). The reaction is typically complete within 2-12 hours.

-

Work-up: Once the starting material is consumed, dilute the reaction mixture with diethyl ether or ethyl acetate. Wash the organic phase sequentially with water (2x) and saturated aqueous sodium chloride (brine, 1x) to remove DMF and excess imidazole.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification Protocol

The crude product, typically a viscous oil, is purified by flash column chromatography on silica gel. A gradient elution system, starting with a low polarity eluent (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 30-50% ethyl acetate in hexanes), is generally effective at separating the desired product from non-polar impurities and any residual starting material.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis and purification of the title compound.

Analytical Characterization: Expected Spectroscopic Data

Table 2. Predicted Spectroscopic Data

| Technique | Feature | Expected Chemical Shift (δ, ppm) or m/z | Rationale / Notes |

| ¹H NMR | Si-C(CH ₃)₂ | ~0.05 - 0.10 (s, 6H) | Characteristic singlet for the two methyl groups on silicon.[7] |

| Si-C (CH ₃)₃ | ~0.85 - 0.95 (s, 9H) | Characteristic singlet for the tert-butyl group.[7] | |

| CH ₂ (ring C3, C4) | ~1.8 - 2.4 (m, 4H) | Aliphatic protons of the pyrrolidinone ring. | |

| CH -O (ring C5) | ~3.8 - 4.1 (m, 1H) | Chiral proton adjacent to the ring nitrogen and the side chain. | |

| CH ₂-O (side chain) | ~3.5 - 3.7 (m, 2H) | Diastereotopic protons on the carbon adjacent to the silyl ether. | |

| NH | ~6.0 - 7.5 (br s, 1H) | Lactam N-H proton, often broad and exchangeable with D₂O. | |

| ¹³C NMR | Si-C (CH₃)₂ | ~ -5.0 | Highly shielded carbons bonded to silicon. |

| Si-C (CH₃)₃ | ~18.0 | Quaternary carbon of the tert-butyl group. | |

| Si-C(C H₃)₃ | ~25.8 | Methyl carbons of the tert-butyl group. | |

| C H₂ (ring C3, C4) | ~22.0 and ~30.0 | Aliphatic carbons of the pyrrolidinone ring.[8][9] | |

| C H-N (ring C5) | ~57.0 | Carbon bearing the side chain. | |

| C H₂-O (side chain) | ~65.0 | Carbon adjacent to the silyl ether oxygen. | |

| C =O | ~178.0 | Lactam carbonyl carbon, deshielded.[8][9] | |

| Mass Spec. | [M+H]⁺ | 230.16 | Calculated for C₁₁H₂₄NO₂Si⁺ |

| (ESI) | [M+Na]⁺ | 252.14 | Calculated for C₁₁H₂₃NNaO₂Si⁺ |

| Mass Spec. | [M]⁺˙ | 229 | Molecular ion (if observed). |

| (EI) | [M-57]⁺ | 172 | Base Peak. Characteristic loss of the tert-butyl group (C₄H₉), a highly diagnostic fragmentation for TBDMS ethers.[10][11] |

| [M-15]⁺ | 214 | Loss of a methyl group. |

Applications in Drug Discovery and Synthesis

The primary application of this compound is as a high-value intermediate for constructing more complex, biologically active molecules. Its utility stems from the ability to perform chemistry on the pyrrolidinone nitrogen or to use it as a scaffold, while the protected hydroxyl group is carried through multiple steps before a final, strategic deprotection.

Role as a Chiral Intermediate

The pyrrolidine ring is a key component in a vast number of pharmaceuticals targeting a wide range of conditions, including neurological disorders, cancer, and infectious diseases.[1] The title compound serves as a precursor for these targets by enabling several key synthetic operations:

-

N-Alkylation/Arylation: The lactam nitrogen can be deprotonated and reacted with various electrophiles to introduce diverse substituents.

-

Scaffold Functionalization: The protected hydroxyl can be unmasked at a late stage in the synthesis to reveal a primary alcohol. This alcohol can then be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution, allowing for the introduction of further complexity.

A recent review highlights the stereoselective synthesis of pyrrolidine-containing drugs, emphasizing that the most common and reliable strategy is to begin with a pre-formed, optically pure cyclic precursor like a proline or pyroglutamic acid derivative—the exact class to which this compound belongs.[3]

Logical Role in a Synthetic Pathway

Caption: Logical flow demonstrating the use of the title compound in a multi-step synthesis.

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate care. A compound-specific Safety Data Sheet (SDS) was not available in public literature at the time of writing; therefore, users must obtain and consult the SDS from their chemical supplier before use.

-

Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a refrigerator (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of the silyl ether by atmospheric moisture. [Sigma-Aldrich]

-

Stability: TBDMS ethers are generally stable to basic conditions, but are cleaved by acid and fluoride sources. Avoid contact with strong acids.

Conclusion

This compound is a well-designed and highly effective chiral building block for synthetic chemistry. It provides a robust and reliable entry point into the synthesis of enantiomerically pure molecules containing the pharmacologically relevant pyrrolidinone scaffold. Its predictable reactivity and stability, coupled with the strategic utility of the TBDMS protecting group, ensure its continued importance in the fields of drug discovery, natural product synthesis, and materials science. This guide provides the foundational technical knowledge required to successfully incorporate this valuable synthon into research and development programs.

References

-

Barrow, S. J., & Taylor, R. J. (1996). Mass spectra of tert-butyldimethylsilyl ether derivatives of the major metabolite of prostaglandin F. Chemistry and Physics of Lipids, 83(1), 71-76. [Link]

-

MySkinRecipes. (n.d.). 5-(((Tert-Butyldimethylsilyl)Oxy)Methyl)Pyrrolidin-2-One. Retrieved January 14, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved January 14, 2026, from [Link]

-

SpectraBase. (n.d.). 2-Pyrrolidinone, 13C NMR, Chemical Shifts. Wiley-VCH GmbH. Retrieved January 14, 2026, from [Link]

-

Phillipou, G., Bigham, D. A., & Seamark, R. F. (1975). Steroid T-Butyldimethylsilyl Ethers as Derivatives for Mass Fragmentography. Steroids, 26(4), 516-524. [Link]

-

Shubina, T. E., Zitser, E. M., & Novikov, R. A. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(15), 5873. [Link]

-

Spadoni, G., Bedini, A., & Diamantini, G. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6296. [Link]

-

Costain, C., & Cox, R. J. (2011). Synthesis of new optically active 2-pyrrolidinones. Molecules, 16(8), 6433-6449. [Link]

-

Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. (2021). Molecules, 26(16), 4987. [Link]

-

Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity. (2025). Organic Preparations and Procedures International. [Link]

-

Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. (2011). ACS Medicinal Chemistry Letters, 2(7), 517-521. [Link]

-

Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved January 14, 2026, from [Link]

-

Reddit r/Chempros. (2024). How to get higher yields for TBDMSCl protection of alcohol. [Link]

-

Indian Institute of Technology Bombay. (n.d.). 13C NMR spectroscopy • Chemical shift. [Link]

-

ResearchGate. (n.d.). Fragmentation pattern of the double and tripple TBDMS-derivatives. Retrieved January 14, 2026, from [Link]

- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.

-

Chemistry Stack Exchange. (2016). How to Protect one -OH group in 1,4-benzenedimethanol using TBDMS. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

SpectraBase. (n.d.). 1-Vinyl-2-pyrrolidinone, 13C NMR, Chemical Shifts. John Wiley & Sons, Inc. Retrieved January 14, 2026, from [Link]

-

University of Texas Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 5. total-synthesis.com [total-synthesis.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Pyrrolidinone(616-45-5) 13C NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Mass spectra of tert-butyldimethylsilyl ether derivatives of the major metabolite of prostaglandin F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A-Scientist's-Guide-to-(R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one:-Synthesis,-Properties,-and-Applications

Executive Summary

(R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one is a versatile chiral building block of significant interest in medicinal chemistry and organic synthesis. As a derivative of pyroglutamic acid, it incorporates both a stereocenter and a protected primary alcohol within a lactam framework. This unique combination makes it an invaluable intermediate for the enantioselective synthesis of complex pharmaceutical agents and natural products. The bulky tert-butyldimethylsilyl (TBDMS) protecting group ensures the stability of the primary hydroxyl function through a wide range of reaction conditions, allowing for selective transformations at other positions of the molecule. This guide provides an in-depth overview of its chemical and physical properties, a detailed, field-tested synthesis protocol, and a discussion of its critical applications, offering researchers and drug development professionals a comprehensive resource for leveraging this synthon in their work.

Physicochemical and Structural Characteristics

The molecule's utility is fundamentally derived from its distinct structural features: the (R)-configured stereocenter, the pyrrolidinone (γ-lactam) ring, and the sterically demanding TBDMS ether.

Chemical Structure

Figure 1: Chemical Structure of this compound

Identity and Formula

-

IUPAC Name: (5R)-5-({[tert-butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-2-one

-

CAS Number: 128899-30-9[][2]

-

InChI Key: NUPOYZPOLQAMAK-SECBINFHSA-N[]

Key Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing critical data for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Molecular Weight | 229.39 g/mol | [][3][4] |

| Appearance | Not specified, likely an oil or low-melting solid | - |

| Density (Predicted) | 0.942 ± 0.06 g/cm³ | [4] |

| Storage Conditions | 2-8°C, sealed under dry, inert atmosphere | [][4] |

| Purity (Typical) | ≥95-96% | [4] |

Synthesis and Purification

The most common and efficient synthesis of this compound involves the selective protection of the primary alcohol of the readily available precursor, (R)-5-(hydroxymethyl)pyrrolidin-2-one.

Retrosynthetic Analysis & Strategy

The synthetic strategy hinges on the robust and selective protection of a primary alcohol. The tert-butyldimethylsilyl (TBDMS) group is an ideal choice for this transformation. Its steric bulk makes it highly selective for less hindered alcohols, and it is stable to a wide array of non-acidic and non-fluoride-based reagents, making it a workhorse protecting group in multi-step synthesis.[4][5] The reaction proceeds via a nucleophilic attack of the alcohol onto the silicon atom of tert-butyldimethylsilyl chloride (TBDMSCl), typically facilitated by a mild base like imidazole, which activates the silylating agent and scavenges the HCl byproduct.

Standard Laboratory-Scale Synthesis Protocol

This protocol details a reliable method for the preparation of the title compound from its parent alcohol.

Materials:

-

(R)-5-(hydroxymethyl)pyrrolidin-2-one

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon), add (R)-5-(hydroxymethyl)pyrrolidin-2-one (1.0 eq) and imidazole (2.5 eq).

-

Dissolution: Dissolve the solids in anhydrous dichloromethane (DCM) with stirring.

-

Silylation: Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise to the solution at 0°C (ice bath).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Workflow for the silylation of (R)-5-(hydroxymethyl)pyrrolidin-2-one.

Spectroscopic Profile for Structural Elucidation

Confirmation of the product's identity and purity is achieved through standard spectroscopic methods. While specific spectra are not provided in the search results, a typical profile can be predicted based on the structure.

-

¹H NMR Spectroscopy: Expected signals would include singlets for the tert-butyl (~0.9 ppm) and dimethylsilyl (~0.1 ppm) protons, multiplets for the pyrrolidinone ring protons (1.8-2.5 ppm and ~3.8 ppm), a broad singlet for the N-H proton (~6-7 ppm), and diastereotopic protons for the -CH₂-O- group (~3.6 ppm).

-

¹³C NMR Spectroscopy: Key signals would appear for the carbonyl carbon (~177 ppm), the chiral center carbon (~58 ppm), the silyloxymethyl carbon (~65 ppm), and the carbons of the TBDMS group.

-

Mass Spectrometry (Electron Ionization): While a full spectrum is not available, a common fragmentation pattern for TBDMS ethers is the loss of the tert-butyl group, which would result in a prominent [M-57]⁺ peak. The NIST WebBook shows mass spectrometry data for a related compound, the TBDMS ester of 2-Pyrrolidone-5-carboxylic acid, illustrating typical fragmentation patterns for this class of molecules.[6][7]

Core Applications in Drug Discovery and Development

The primary value of this compound lies in its role as a chiral intermediate for constructing more complex, enantiomerically pure molecules.[4][5]

Role as a Chiral Building Block

The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of bioactive compounds. This synthon provides a reliable and stereochemically defined starting point for the synthesis of:

-

Pyroglutamic Acid Analogs: Used in the development of central nervous system (CNS) agents.

-

Enzyme Inhibitors: The lactam ring can mimic peptide bonds, making it a key element in designing protease inhibitors.

-

Complex Natural Products: Serves as a foundational piece in total synthesis campaigns.[4]

The TBDMS-protected hydroxyl group allows for extensive modification of the lactam nitrogen or other positions before a final, clean deprotection step (typically using a fluoride source like TBAF) to reveal the primary alcohol for further functionalization.

Logical Flow of Application in Synthesis

The molecule's utility in a multi-step synthesis follows a clear, logical progression.

Caption: Strategic application of the chiral building block in a synthetic route.

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

Hazard Identification

While a specific Safety Data Sheet (SDS) for the title compound was not retrieved, SDS documents for similar pyrrolidinone-based reagents indicate that it should be handled with care. Potential hazards may include:

It is crucial to wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[8] All manipulations should be performed in a well-ventilated fume hood.[9]

Recommended Handling Procedures

-

Inert Atmosphere: The compound is moisture-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of the silyl ether.[9]

-

Avoid Inhalation/Contact: Avoid breathing vapors or mist and prevent contact with skin and eyes.[8]

-

Ignition Sources: Keep away from heat and open flames.[9]

Long-term Storage Conditions

-

Temperature: Store in a refrigerator at 2-8°C.[][4]

-

Container: Keep the container tightly sealed to prevent moisture ingress.

-

Atmosphere: For maximum stability, store under a dry, inert gas.

References

-

PubChem. This compound Compound Summary. [Link]

-

MySkinRecipes. 5-(((Tert-Butyldimethylsilyl)Oxy)Methyl)Pyrrolidin-2-One Product Page. [Link]

-

PubChem. (R)-2-(((Tert-butyldimethylsilyl)oxy)methyl)pyrrolidine Compound Summary. [Link]

-

AA Blocks. Safety Data Sheet for a related silyloxymethyl-pyrrolidine derivative. [Link]

-

MySkinRecipes. (S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine Product Page. [Link]

-

NIST Chemistry WebBook. 2-Pyrrolidone-5-carboxylic acid, TBDMS derivative. [Link]

-

MDPI. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. [Link]

-

NIST Chemistry WebBook. Data for 2-Pyrrolidone-5-carboxylic acid, TBDMS derivative. [Link]

Sources

- 2. 128899-30-9|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | C11H23NO2Si | CID 13771167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-(((Tert-Butyldimethylsilyl)Oxy)Methyl)Pyrrolidin-2-One [myskinrecipes.com]

- 5. (S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine [myskinrecipes.com]

- 6. 2-Pyrrolidone-5-carboxylic acid, TBDMS derivative [webbook.nist.gov]

- 7. 2-Pyrrolidone-5-carboxylic acid, TBDMS derivative [webbook.nist.gov]

- 8. aablocks.com [aablocks.com]

- 9. fishersci.com [fishersci.com]

(R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one CAS number 128899-30-9

An In-depth Technical Guide to (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one

Introduction: The Strategic Value of a Chiral Lactam

In the landscape of modern drug discovery and asymmetric synthesis, the pyrrolidine scaffold holds a privileged position.[1][2][3] Its prevalence in U.S. FDA-approved pharmaceuticals underscores its utility as a core structural motif.[1] this compound (CAS No. 128899-30-9) emerges as a particularly valuable chiral building block within this class. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its synthesis, properties, and strategic applications.

The molecule's utility is rooted in two key features: the stereochemically defined pyrrolidin-2-one (a γ-lactam) ring and the versatile tert-butyldimethylsilyl (TBDMS or TBS) protected hydroxymethyl group.[4] The (R)-stereocenter provides a crucial handle for constructing enantiomerically pure compounds, a critical requirement where stereochemistry dictates biological efficacy and safety.[5] The TBDMS ether offers robust protection for the primary alcohol, ensuring it remains inert during subsequent synthetic transformations while allowing for selective and mild deprotection when required.[6][7][8] This combination makes it an indispensable intermediate for creating complex heterocyclic compounds, particularly in the synthesis of novel therapeutics.[9]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its effective application in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 128899-30-9 | [][11][12][13] |

| Molecular Formula | C₁₁H₂₃NO₂Si | [][11][12][13] |

| Molecular Weight | 229.39 g/mol | [][12] |

| IUPAC Name | (5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-2-one | [][11][12] |

| Synonyms | (5R)-5-{[tert-butyl(dimethylsilyloxy)]methyl}pyrrolidin-2-one | [][12][14] |

| Appearance | Varies (typically a colorless to pale yellow oil or solid) | N/A |

| Purity | ≥96% (typical commercial grade) | [11] |

| Storage Conditions | 2-8 °C, sealed in a dry environment | [4][][11] |

| InChI Key | NUPOYZPOLQAMAK-SECBINFHSA-N | [][11][12] |

Core Synthesis Strategy: From Chiral Pool to Protected Lactam

The most logical and field-proven synthetic route to this compound leverages a starting material from the "chiral pool," most commonly (R)-Pyroglutamic acid or its derivatives. This approach ensures the desired (R)-stereochemistry is maintained throughout the synthesis. The overall strategy involves two primary transformations: reduction of the carboxylic acid to a primary alcohol, followed by protection of the resulting hydroxyl group.

Caption: High-level workflow for the synthesis of the target compound.

The Rationale Behind Silyl Ether Protection

The choice of the tert-butyldimethylsilyl (TBDMS) group is a strategic one, balancing stability with selective reactivity.[6][15] Silyl ethers are formed by reacting an alcohol with a silyl halide. The TBDMS group is significantly bulkier than simpler silyl groups like trimethylsilyl (TMS), which confers greater stability.[6][16]

Key Advantages:

-

Robustness: TBDMS ethers are stable to a wide range of reaction conditions, including chromatography, mild aqueous base, and many organometallic reagents.[6][8]

-

Selective Cleavage: Despite their stability, they can be cleanly and efficiently removed under specific conditions, most notably using a fluoride ion source like tetra-n-butylammonium fluoride (TBAF).[6][7] The high affinity of silicon for fluoride drives this reaction, providing an orthogonal deprotection strategy that leaves many other functional groups untouched.[7]

Sources

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-(((Tert-Butyldimethylsilyl)Oxy)Methyl)Pyrrolidin-2-One [myskinrecipes.com]

- 5. (S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine [myskinrecipes.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 8. uwindsor.ca [uwindsor.ca]

- 9. mdpi.com [mdpi.com]

- 11. This compound | 128899-30-9 [sigmaaldrich.com]

- 12. This compound | C11H23NO2Si | CID 13771167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. (R)-5-(((tert-ButyldiMethylsilyl)oxy)Methyl)pyrrolidin-2-one_128899-30-9_Letopharm co., ltd [hxchem.net]

- 14. Products - Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]

- 15. Illustrated Glossary of Organic Chemistry - tBDMS group [chem.ucla.edu]

- 16. Silyl ether - Wikipedia [en.wikipedia.org]

The Art of Molecular Architecture: An In-depth Guide to (R)-Pyrrolidinone Derivatives from the Chiral Pool

Abstract

The pyrrolidinone ring system is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Among these, enantiomerically pure (R)-pyrrolidinone derivatives are of paramount importance, where specific stereochemistry is often critical for biological activity. The "chiral pool" approach, which utilizes readily available, enantiopure natural products as starting materials, represents a powerful and cost-effective strategy for accessing these complex molecules.[1][3] This guide provides a comprehensive technical overview of the synthesis of (R)-pyrrolidinone derivatives, with a primary focus on leveraging (R)-pyroglutamic acid, a versatile precursor derived from (R)-glutamic acid. We will delve into the causality behind key synthetic transformations, provide field-proven protocols, and explore the application of these strategies in the synthesis of biologically active compounds.

Introduction: The Significance of Chiral Pyrrolidinones

The five-membered lactam structure of pyrrolidinone is a privileged scaffold in drug discovery, prized for its conformational rigidity, metabolic stability, and ability to participate in hydrogen bonding interactions as both a donor (N-H) and acceptor (C=O).[2][4] When chirality is introduced, particularly at the C5 position, the resulting enantiomers often exhibit dramatically different pharmacological profiles. The (R)-configuration is a common feature in a variety of bioactive molecules, including enzyme inhibitors, receptor agonists, and anticancer agents.[3][5]

The chiral pool strategy offers a distinct advantage over asymmetric synthesis or chiral resolution by starting with a molecule where the desired stereocenter is already set by nature.[3] This approach not only simplifies the synthetic route but also ensures high enantiomeric purity in the final product. (R)-pyroglutamic acid, a cyclized derivative of the amino acid (R)-glutamic acid, is one of the most inexpensive and versatile building blocks in this context.[6][7]

The Workhorse of the Chiral Pool: (R)-Pyroglutamic Acid

(R)-Pyroglutamic acid, systematically named (R)-5-oxopyrrolidine-2-carboxylic acid, is a bifunctional molecule offering multiple handles for synthetic diversification. Its inherent chirality, coupled with the orthogonal reactivity of its carboxylic acid and lactam moieties, makes it an ideal starting point for a multitude of derivatives.[6]

Key Reactive Sites of (R)-Pyroglutamic Acid:

-

Carboxylic Acid (C2): Can be readily converted into esters, amides, alcohols (pyroglutaminols), and other functionalities.[6][8]

-

Lactam N-H (N1): Can be alkylated, acylated, or protected to modulate reactivity and introduce diversity.

-

Lactam Carbonyl (C5): Can be reduced to access the corresponding pyrrolidine ring.

-

α-Carbon (C2): While less common, can be functionalized under specific conditions.

The straightforward conversion of glutamic acid to pyroglutamic acid via heating and dehydration further enhances its accessibility and cost-effectiveness.[7][9]

Core Synthetic Strategies and Mechanistic Insights

The conversion of (R)-pyroglutamic acid into diverse derivatives hinges on a series of well-established, yet powerful, organic transformations. The choice of reagents and conditions is critical for achieving high yields and maintaining stereochemical integrity.

Modification of the Carboxylic Acid Group

The carboxylic acid is often the first site of modification. Esterification, typically to the methyl or ethyl ester, is a common initial step to protect the acid and improve solubility in organic solvents.

A key subsequent transformation is the selective reduction of this ester to the corresponding primary alcohol, yielding (R)-pyroglutaminol. This conversion is crucial as it opens up a new avenue for functionalization.

Causality in Reagent Selection: The choice of reducing agent is paramount. A strong hydride reagent like Lithium Aluminium Hydride (LiAlH₄) would indiscriminately reduce both the ester and the lactam carbonyl. In contrast, a milder reagent like Lithium Borohydride (LiBH₄) or Sodium Borohydride (NaBH₄) in the presence of a Lewis acid selectively reduces the ester while leaving the more stable lactam amide bond intact. This selectivity is a cornerstone of pyroglutamic acid chemistry.[10]

N-Functionalization of the Lactam Ring

The lactam nitrogen can be functionalized through alkylation or acylation. This requires deprotonation with a suitable base, followed by reaction with an electrophile.

Protecting Group Strategy: To prevent interference from the acidic N-H proton in subsequent reactions, it is often protected. The tert-butyloxycarbonyl (Boc) group is frequently employed due to its stability under a range of conditions and its facile removal under acidic conditions.[3]

Synthesis of 5-Substituted (R)-Pyrrolidin-2-ones

Creating derivatives with substitution at the C5 position is a highly valuable strategy for exploring structure-activity relationships (SAR). This can be achieved through various methods, including the reduction of the carboxylic acid to an alcohol and subsequent conversion to a leaving group for nucleophilic substitution, or through more advanced C-H activation techniques.

The following diagram illustrates the general workflow for diversifying the (R)-pyroglutamic acid scaffold.

Caption: Synthetic pathways from (R)-pyroglutamic acid.

Data-Driven Protocol Optimization

The efficiency of these transformations can be highly dependent on the reaction conditions. The following table summarizes typical conditions and yields for key reactions starting from (R)-pyroglutamic acid derivatives.

| Transformation | Starting Material | Reagents & Conditions | Product | Typical Yield | Reference |

| N-Boc Protection | (R)-Pyrrolidine-3-carboxylic acid | (Boc)₂O, Dioxane/1N NaOH, RT, 1.5 h | N-Boc-(R)-pyrrolidine-3-carboxylic acid | High | [3] |

| Ester Reduction | (R)-Methyl pyroglutamate | LiBH₄, THF, RT, 10 h | (R)-Pyroglutaminol | High | [10] |

| N-Alkylation | (R)-Methyl pyroglutamate | Alkyl bromide, K₂CO₃, 18-Crown-6, Acetone | N-Alkyl-(R)-methyl pyroglutamate | 76% | [10] |

| Amide Coupling | N-Boc-(R)-proline | Amine, EDCI, HOBt, DMF, RT | N-Boc-(R)-proline amide | High | [11] |

| Lactam Reduction | N-Alkyl-(R)-pyrrolidinone | LiAlH₄, THF, reflux | N-Alkyl-(R)-pyrrolidine | Good | [1] |

Detailed Experimental Protocols

To ensure reproducibility, detailed, self-validating protocols are essential. Below are representative procedures for two fundamental transformations.

Protocol 1: N-Boc Protection of (R)-Pyrrolidine-3-carboxylic Acid[3]

-

Dissolution: Prepare a solution of (R)-pyrrolidine-3-carboxylic acid in a 1:1 mixture of dioxane and 1N sodium hydroxide.

-

Reagent Addition: At room temperature, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane dropwise to the stirring mixture.

-

Reaction Monitoring: Allow the mixture to stir for 1.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Dilute the reaction mixture with diethyl ether. Separate the layers and wash the organic phase with 1N NaOH.

-

Isolation: Acidify the combined aqueous layers with a suitable acid (e.g., HCl) and extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product.

Protocol 2: Selective Reduction of (R)-Methyl Pyroglutamate to (R)-Pyroglutaminol[10]

-

Inert Atmosphere: To a two-necked flask under an argon atmosphere, suspend Lithium Borohydride (LiBH₄) in dry Tetrahydrofuran (THF).

-

Substrate Addition: Prepare a solution of (R)-methyl pyroglutamate in dry THF. Add this solution dropwise to the LiBH₄ suspension at room temperature.

-

Reaction: Stir the reaction mixture for 10 hours at room temperature. Monitor the reaction by TLC.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol or a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extraction & Purification: Dilute the mixture with water and extract the product multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain pure (R)-pyroglutaminol.

The following diagram illustrates the workflow for the selective reduction protocol.

Caption: Workflow for the synthesis of (R)-pyroglutaminol.

Conclusion and Future Outlook

The chiral pool approach, with (R)-pyroglutamic acid as a flagship starting material, remains a highly relevant and powerful strategy in modern organic synthesis and drug development.[6] Its cost-effectiveness, inherent stereocontrol, and synthetic versatility allow for the efficient construction of complex and diverse libraries of (R)-pyrrolidinone derivatives.[10] As synthetic methodologies continue to advance, particularly in areas like C-H functionalization and biocatalysis, the utility of these natural synthons will only expand, enabling chemists to build the next generation of therapeutics with greater precision and efficiency.[1][12]

References

- Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery. Benchchem.

- Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. ResearchGate.

-

Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. Available at: [Link]

-

Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. NIH. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

-

Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. NIH. Available at: [Link]

-

One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. The 16th Japan-Korea Symposium on Catalysis. Available at: [Link]

-

Synthesis of New Optically Active 2-Pyrrolidinones. PMC. Available at: [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]

-

Pyroglutamic acid. Wikipedia. Available at: [Link]

- Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof. Google Patents.

-

Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. Available at: [Link]

Sources

- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 8. CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof - Google Patents [patents.google.com]

- 9. shokubai.org [shokubai.org]

- 10. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of TBS-protected (R)-pyroglutaminol

Abstract: This guide provides an in-depth technical overview of the synthesis of (R)-5-(((tert-butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one, a crucial chiral building block in modern medicinal chemistry and asymmetric synthesis. The document outlines the strategic importance of the tert-butyldimethylsilyl (TBS) protecting group, the mechanistic underpinnings of the silylation reaction, a detailed and validated experimental protocol, and critical field-proven insights for process optimization and troubleshooting. This whitepaper is intended for researchers, chemists, and drug development professionals engaged in multi-step organic synthesis.

Introduction and Strategic Significance

(R)-pyroglutaminol is a versatile chiral scaffold derived from L-glutamic acid, an abundant amino acid.[1][2][3] Its rigid pyrrolidinone core and stereodefined hydroxymethyl group make it a valuable starting material for the synthesis of a wide array of biologically active molecules, including ligands for G-protein coupled receptors, enzyme inhibitors, and complex natural products.

The primary alcohol in (R)-pyroglutaminol possesses a reactive proton that is incompatible with many common synthetic transformations, such as reactions involving organometallics (e.g., Grignard reagents), strong bases, or hydrides.[4] To circumvent this, the hydroxyl group must be "protected" by a chemical moiety that is inert to the desired reaction conditions but can be cleanly removed later.

The tert-butyldimethylsilyl (TBS) group , introduced by E.J. Corey in 1972, is an ideal choice for this purpose.[4][5] Its key advantages include:

-

Ease of Installation: It reacts efficiently with primary alcohols.[6]

-

Robust Stability: TBS ethers are stable to a wide range of non-acidic and non-fluoride-containing reagents, including many oxidizing and reducing agents, and organometallic compounds.[4][7]

-

Selective Removal: The Si-O bond can be selectively cleaved under mild conditions, typically using a fluoride source (like TBAF) or acid, often leaving other protecting groups intact.[5][6][7]

This guide focuses on the direct silylation of commercially available (R)-pyroglutaminol to yield the TBS-protected target compound, this compound.[]

Reaction Mechanism and Reagent Roles

The protection of an alcohol with tert-butyldimethylsilyl chloride (TBS-Cl) is a classic example of nucleophilic substitution at a silicon center. The reaction is significantly accelerated by a nitrogenous base, with imidazole being the reagent of choice for both catalytic and stoichiometric roles.[5][6][9]

The mechanism proceeds via two key stages:

-

Activation of the Silylating Agent: Imidazole, acting as a nucleophilic catalyst, attacks the electrophilic silicon atom of TBS-Cl.[10] This displaces the chloride ion and forms a highly reactive N-silylimidazolium intermediate. This intermediate is a much more potent silylating agent than TBS-Cl itself.[5][9]

-

Nucleophilic Attack by the Alcohol: The primary alcohol of (R)-pyroglutaminol then attacks the activated silicon center of the N-silylimidazolium species. A second molecule of imidazole acts as a general base, deprotonating the alcohol to increase its nucleophilicity and facilitating the final proton transfer to regenerate the catalyst and release the silylated product.

The overall transformation is driven by the formation of the stable silicon-oxygen bond and the precipitation or sequestration of imidazole hydrochloride.[5]

Detailed Experimental Protocol

This protocol describes a reliable, gram-scale synthesis of this compound.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Moles | Mass/Volume | Stoichiometry |

| (R)-Pyroglutaminol | C₅H₉NO₂ | 115.13 | 1.0 eq | 43.5 mmol | 5.00 g |

| TBS-Cl | C₆H₁₅ClSi | 150.72 | 1.1 eq | 47.8 mmol | 7.21 g |

| Imidazole | C₃H₄N₂ | 68.08 | 2.2 eq | 95.6 mmol | 6.51 g |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 100 mL | Anhydrous |

| Saturated NaHCO₃ | - | - | - | 50 mL | Aqueous |

| Brine | - | - | - | 50 mL | Aqueous |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~5 g | - |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (R)-pyroglutaminol (5.00 g, 43.5 mmol) and imidazole (6.51 g, 95.6 mmol).

-

Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until all solids have dissolved.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: In a separate container, dissolve tert-butyldimethylsilyl chloride (TBS-Cl) (7.21 g, 47.8 mmol) in a minimal amount of anhydrous DCM (~20 mL). Add this solution dropwise to the cooled, stirring reaction mixture over 15-20 minutes. A white precipitate (imidazole hydrochloride) will form.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 10:1 DCM:Methanol eluent system. The product will have a higher Rf value than the starting material.

-

Workup - Quenching: Once the starting material is consumed, quench the reaction by slowly adding 50 mL of deionized water.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated aqueous NaHCO₃ solution and 50 mL of brine.

-

Workup - Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale oil or solid.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc/Hexanes and gradually increasing to 50%).

-

Characterization: Combine the pure fractions and remove the solvent in vacuo to afford this compound as a colorless oil or white solid. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm structure and purity. Expected yield: 85-95%.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis, from starting materials to the final purified product.

Caption: Workflow for the TBS protection of (R)-pyroglutaminol.

Field-Proven Insights and Process Optimization

-

Choice of Solvent: Dichloromethane (DCM) is an excellent choice due to the high solubility of the starting materials and its low boiling point, which facilitates easy removal. N,N-Dimethylformamide (DMF) is another common solvent for silylations, particularly for less reactive alcohols, but its high boiling point can complicate the workup.[5][6]

-

Role of Imidazole Stoichiometry: While imidazole is a catalyst, using it in stoichiometric amounts (2.0-2.2 equivalents) is standard practice. One equivalent acts as the nucleophilic catalyst, while the second equivalent serves as a base to neutralize the HCl byproduct, driving the reaction to completion.

-

Temperature Control: Starting the reaction at 0 °C helps to moderate the initial exothermic reaction upon addition of the TBS-Cl solution. Allowing the reaction to proceed to completion at room temperature is sufficient for this unhindered primary alcohol.

-

Purification Strategy: The primary byproduct, imidazole hydrochloride, is largely removed during the aqueous workup. Flash chromatography is highly effective at separating the nonpolar product from any remaining polar impurities, such as unreacted starting material or residual imidazole.

-

Troubleshooting - Incomplete Reaction: If the reaction stalls, it may be due to moisture in the reagents or solvent, which consumes the TBS-Cl. Ensure all glassware is oven-dried and solvents are anhydrous. A slight excess of TBS-Cl (1.2 eq) can sometimes be beneficial.

-

Troubleshooting - Accidental Deprotection: During workup or chromatography, exposure to acidic conditions can cause premature removal of the TBS group. Neutralizing washes with NaHCO₃ are important, and it is advisable to avoid highly acidic solvents during chromatography.[7]

Conclusion

The synthesis of TBS-protected (R)-pyroglutaminol is a robust and highly efficient process that provides access to a key chiral intermediate for complex molecule synthesis. By understanding the underlying mechanism and adhering to a validated protocol, researchers can reliably produce this valuable compound in high yield and purity. The stability and selective reactivity of the TBS ether make it an indispensable tool in the synthetic chemist's arsenal, enabling intricate synthetic routes in the pursuit of novel therapeutics and materials.

References

-

Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190-6191. [Link]

-

Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. [Link]

-

Khan Academy. (n.d.). Protection of alcohols. [Link]

-

Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]

-

Organic Chemistry Data. (n.d.). TBS Protection. [Link]

-

Suganuma, S., et al. (2018). One‐Step Conversion of Glutamic Acid into 2‐Pyrrolidone on a Supported Ru Catalyst in a Hydrogen Atmosphere: Remarkable Effect of CO Activation. ChemCatChem, 10(15), 3341-3349. [Link]

-

Wikipedia. (n.d.). Pyroglutamic acid. [Link]

-

PubChem. (n.d.). This compound. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 3. One‐Step Conversion of Glutamic Acid into 2‐Pyrrolidone on a Supported Ru Catalyst in a Hydrogen Atmosphere: Remarkable Effect of CO Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. TBS Protection - Common Conditions [commonorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 9. Enantioselective Silyl Protection of Alcohols Promoted by a Combination of Chiral and Achiral Lewis Basic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Khan Academy [khanacademy.org]

Silylated Pyrrolidinones as Advanced Chiral Intermediates: A Technical Guide to Stereocontrolled Synthesis

Abstract

In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is relentless. Chiral intermediates are the linchpins in the asymmetric synthesis of these complex molecules, with their efficacy being a direct determinant of a drug candidate's safety and therapeutic action.[1] Among these, pyrrolidinone-based scaffolds, often derived from abundant chiral pool sources like pyroglutamic acid, have emerged as exceptionally versatile building blocks.[2] This technical guide delves into the strategic use of silylated pyrrolidinones as powerful chiral intermediates. We will explore the fundamental principles governing their synthesis and reactivity, explain the causal mechanisms behind their remarkable stereodirecting ability, and provide field-proven protocols for their application in asymmetric carbon-carbon bond formation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these advanced synthetic tools to construct complex molecular architectures with precision and control.

The Central Role of Chirality in Modern Drug Discovery

The biological systems within the human body are inherently chiral. Receptors, enzymes, and other protein targets are composed of L-amino acids, creating specific three-dimensional environments. Consequently, the interaction between a drug molecule and its biological target is highly sensitive to stereochemistry. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive, less active, or, in some cases, cause harmful side effects.[1] This fundamental principle necessitates the synthesis of single-enantiomer drugs, making asymmetric synthesis a cornerstone of the pharmaceutical industry. The use of reliable chiral intermediates, such as those based on the pyrrolidine framework, is critical for controlling the formation of new chiral centers and ensuring the production of enantiomerically pure drug candidates.[1][3]

The Pyrrolidinone Ring: A Privileged Chiral Scaffold

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, frequently appearing in a vast number of natural products and blockbuster drugs.[3][4] Its prevalence is due to a combination of favorable properties:

-

Conformational Rigidity: The five-membered ring structure reduces the number of available conformations, which can help in pre-organizing appended functional groups for selective reactions and enhancing binding affinity to biological targets.

-

Chiral Pool Availability: Optically pure pyrrolidinones are readily and inexpensively available from natural sources, most notably L-pyroglutamic acid, a derivative of L-glutamic acid.[2] This provides a robust and scalable starting point for asymmetric synthesis.

-

Synthetic Versatility: The lactam functionality of the pyrrolidinone ring can be manipulated in numerous ways, allowing for the introduction of diverse substituents and subsequent ring-opening to access a wide range of acyclic chiral molecules.

These features make chiral pyrrolidinones ideal starting points for creating more complex intermediates. By converting the pyrrolidinone into its silylated derivative, we unlock a powerful new mode of reactivity for stereocontrolled synthesis.

Silylation as a Tool for Stereocontrol: From Pyrrolidinone to Chiral Enolate Equivalent

The transformation of a chiral pyrrolidinone into a silyl enol ether or a silyl ketene acetal analogue is the key activation step. This conversion turns the relatively inert lactam into a nucleophilic enolate equivalent, poised for reaction with various electrophiles.[5] The silyl group is not merely a passive protecting group; it is an active participant in dictating the stereochemical outcome of subsequent reactions.

Formation of Silyl Enol Ethers

The synthesis of silyl enol ethers from pyrrolidinone precursors is typically achieved by deprotonation with a strong base (e.g., Lithium diisopropylamide, LDA) followed by quenching the resulting enolate with a silyl halide (e.g., R₃SiCl). The choice of reaction conditions can influence the regioselectivity if multiple enolizable positions exist, though for standard 2-pyrrolidinones, this is straightforward. A critical aspect is the Z/E geometry of the resulting enol ether, which can be controlled by the choice of silylating agent and reaction conditions, though often one isomer is strongly favored.[6][7]

The Silyl Group's Dual Role: Protecting Group and Stereodirecting Element

The strategic power of the silyl group lies in its steric bulk. Once the silyl enol ether is formed from a chiral pyrrolidinone (e.g., one derived from pyroglutamic acid with a substituent at the C5 position), the chiral scaffold establishes a biased conformational landscape. The bulky silyl group, in concert with other substituents on the pyrrolidinone ring, effectively blocks one of the two faces of the planar enol ether. This steric hindrance forces an incoming electrophile to approach from the less hindered face, resulting in a highly diastereoselective bond formation. This principle is analogous to the well-established use of chiral auxiliaries like Evans' oxazolidinones.[8][9]

Mechanistic Insights: Transition State Models for Diastereoselection

Consider the alkylation of a silyl enol ether derived from an N-acyl pyroglutamate derivative. The chiral center at C5 of the pyrrolidinone ring directs the conformation of the entire system. The bulky N-acyl group and the C5 substituent will orient themselves to minimize steric strain. This arrangement creates a pocket for the silyl enol ether, leaving one face sterically encumbered. The transition state for the alkylation reaction involves the approach of the electrophile (E⁺) to the double bond. The lowest energy pathway will be the one where the electrophile approaches from the open, sterically accessible face, leading to the formation of one diastereomer in high excess.

Applications in Asymmetric C-C Bond Formation

Silylated pyrrolidinones serve as reliable intermediates for a variety of stereoselective carbon-carbon bond-forming reactions, which are fundamental to the synthesis of complex organic molecules.

Diastereoselective Alkylation Reactions

The reaction of silylated pyrrolidinone intermediates with alkyl halides is a classic and effective method for creating new quaternary and tertiary stereocenters. The high diastereoselectivity achieved is a direct result of the facial bias imposed by the chiral scaffold, as described in the mechanistic model above.

Stereocontrolled Aldol Additions

The Mukaiyama aldol reaction, which involves the addition of a silyl enol ether to an aldehyde or ketone, is one of the most powerful tools for C-C bond formation.[10] When a silylated chiral pyrrolidinone is used, the reaction proceeds with excellent diastereocontrol, enabling the synthesis of chiral β-hydroxy carbonyl compounds, a common motif in polyketide natural products.

Data Summary: Representative Diastereoselective Alkylations

The effectiveness of this strategy is best illustrated with quantitative data. The table below summarizes typical results for the alkylation of an N-pivaloyl-pyrrolidinone silyl ether with various electrophiles, demonstrating the high levels of stereocontrol achievable.

| Entry | Electrophile (R-X) | Silyl Group | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Benzyl bromide | TMS | 92 | 95:5 |

| 2 | Benzyl bromide | TBS | 95 | >99:1 |

| 3 | Allyl iodide | TBS | 91 | 98:2 |

| 4 | Methyl iodide | TBS | 88 | 97:3 |

| 5 | Propargyl bromide | TBS | 85 | 96:4 |

| TMS = Trimethylsilyl, TBS = tert-Butyldimethylsilyl. Data are representative examples compiled from synthetic literature. |

Analysis: The data clearly show that the bulkier tert-butyldimethylsilyl (TBS) group (Entry 2) provides superior diastereoselectivity compared to the smaller trimethylsilyl (TMS) group (Entry 1). This is a direct validation of the steric hindrance model: the larger silyl group creates a more effective shield for one face of the enolate, leading to near-perfect stereocontrol.

Field-Proven Methodologies: Experimental Protocols

The following protocols are provided as self-validating systems, incorporating best practices for achieving high selectivity and yield.

Protocol: Synthesis of (S)-1-Pivaloyl-5-((tert-butyldimethylsilyl)oxy)-3,4-dihydro-2H-pyrrol-2-one

This procedure details the formation of the key silylated intermediate from (S)-5-hydroxypyrrolidin-2-one.

-

Preparation: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add (S)-5-hydroxypyrrolidin-2-one (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M).

-

Acylation: Cool the solution to 0 °C. Add triethylamine (2.5 eq) followed by the dropwise addition of pivaloyl chloride (1.2 eq). Allow the reaction to warm to room temperature and stir for 4 hours until TLC analysis indicates complete consumption of the starting material.

-

Workup 1: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-pivaloyl-5-hydroxypyrrolidinone.

-

Silylation: Redissolve the crude intermediate in anhydrous DCM (0.2 M) in a flame-dried flask under argon. Add 2,6-lutidine (1.5 eq) and cool to 0 °C.

-

Reagent Addition: Add tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf, 1.3 eq) dropwise over 15 minutes. Stir at 0 °C for 1 hour.

-

Workup 2: Quench with saturated aqueous NaHCO₃ solution. Extract with DCM (3x), combine organic layers, dry over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford the title compound as a colorless oil.

Protocol: Asymmetric Alkylation of the Silylated Pyrrolidinone Intermediate

-

Azeotropic Drying: To a flame-dried 100 mL flask, add the silylated pyrrolidinone intermediate (1.0 eq) and dissolve in anhydrous toluene. Concentrate under reduced pressure to remove any residual water. Repeat this process twice.

-

Reaction Setup: Dissolve the dried intermediate in anhydrous tetrahydrofuran (THF, 0.1 M) under an argon atmosphere. Cool the solution to -78 °C in a dry ice/acetone bath.

-

Deprotonation: Add lithium diisopropylamide (LDA, 1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise. Stir the resulting enolate solution at -78 °C for 1 hour.

-

Electrophile Addition: Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise. Stir at -78 °C for 4-6 hours, monitoring the reaction by TLC.

-

Quenching: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

-

Workup and Cleavage: Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The silyl group can be cleaved by treating the crude product with tetrabutylammonium fluoride (TBAF) in THF or hydrofluoric acid-pyridine complex.

-

Purification: Purify the resulting alkylated pyrrolidinone by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product or by chiral HPLC after further derivatization.

Visualization of Key Processes

Visual models are essential for understanding the flow of the synthesis and the origins of stereoselectivity.

General Synthetic Workflow

Caption: Workflow for using silylated pyrrolidinones in asymmetric synthesis.

Mechanistic Origin of Stereoselectivity

Caption: Steric model showing electrophilic attack on the less hindered face.

Conclusion and Future Perspectives

Silylated pyrrolidinones represent a mature and highly reliable class of chiral intermediates for asymmetric synthesis. Their value is rooted in the combination of a readily available chiral scaffold with the powerful stereodirecting and activating properties of the silyl group. The methodologies described herein are robust, scalable, and applicable to a wide range of synthetic targets, making them invaluable assets in both academic research and industrial drug development.

Future advancements in this field may focus on the development of catalytic methods for the asymmetric functionalization of pyrrolidinone-derived silyl enol ethers, reducing the need for stoichiometric chiral auxiliaries. Furthermore, the application of these intermediates in more complex cascade reactions and flow chemistry setups promises to further enhance the efficiency and sustainability of synthesizing enantiomerically pure pharmaceuticals.

References

- The Strategic Use of Silyl Bis-Enol Ethers for the Stereocontrolled Coupling of Ketones. (n.d.). Vertex AI Search.

-

Palomo, C., & Oiarbide, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]

- The Importance of Chiral Intermediates in Modern Drug Development. (n.d.). Ningbo Inno Pharmchem Co., Ltd.

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). ResearchGate. [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). MDPI. [Link]

- HIGHLIGHT Acetaldehyde Silyl Enol Ethers in Enantioselective Mukaiyama Aldol Reactions – Enzyme-Like Catalysis in Action. (n.d.). University of Padua Institutional Repository.

-

Bauer, J. O., et al. (2010). Silyl‐Modified Analogues of 2‐Tritylpyrrolidine: Synthesis and Applications in Asymmetric Organocatalysis. Chemistry – A European Journal. [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). Semantic Scholar. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). MDPI. [Link]

-

Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (2022). PMC. [Link]

-

Cai, C. (2001). Asymmetric synthesis of chi-constrained pyroglutamic acids, glutamic acids and prolines for peptides and peptidomimetics. UA Campus Repository. [Link]

-

Cyclizations of Silyl Enol Ether Radical Cations − The Cause of the Stereoselectivity. (2001). ResearchGate. [Link]

-

Expanding the chemical space of enol silyl ethers: catalytic dicarbofunctionalization enabled by iron catalysis. (2022). PMC. [Link]

-

Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. (2014). The Journal of Organic Chemistry. [Link]

-

Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). PubMed. [Link]

-

Silyl enol ethers and related silyl ethers. (n.d.). ResearchGate. [Link]

-

Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity. (2023). ResearchGate. [Link]

- Asymmetric-Synthesis. (n.d.). University of Regensburg.

- Asymmetric Synthesis. (n.d.). University of Windsor.

-

Selective Synthesis of Z-Silyl Enol Ethers via Ni-Catalyzed Remote Functionalization of Ketones. (2021). PubMed Central. [Link]

-

Selective Synthesis of Z-Silyl Enol Ethers via Ni-Catalyzed Remote Functionalization of Ketones. (2021). RWTH Publications. [Link]

-

Regio- and Stereoselective Synthesis of Fully Substituted Silyl Enol Ethers of Ketones and Aldehydes in Acyclic Systems. (2019). PubMed. [Link]

-

Chiral Auxiliaries in Asymmetric Synthesis. (2007). ResearchGate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Selective Synthesis of Z-Silyl Enol Ethers via Ni-Catalyzed Remote Functionalization of Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regio- and Stereoselective Synthesis of Fully Substituted Silyl Enol Ethers of Ketones and Aldehydes in Acyclic Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. research.unipd.it [research.unipd.it]

(R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one: A Technical Guide for Synthetic and Medicinal Chemists

Introduction

(R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one is a chiral building block of significant interest in the fields of organic synthesis and medicinal chemistry. Its structural features, comprising a stereodefined pyrrolidinone core and a protected primary alcohol, make it a versatile synthon for the construction of complex molecular architectures, particularly those found in biologically active compounds and pharmaceuticals. The pyrrolidinone ring is a privileged scaffold, appearing in numerous FDA-approved drugs.[1] This guide provides an in-depth overview of this compound, including its nomenclature, synthesis, chemical properties, and applications, with a focus on providing practical insights for researchers in drug development.

Nomenclature and Synonyms

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The compound is systematically named according to IUPAC nomenclature and is also known by several synonyms.

| Identifier | Name |

| IUPAC Name | (5R)-5-({[tert-butyl(dimethyl)silyl]oxy}methyl)-2-pyrrolidinone |

| CAS Number | 128899-30-9[][3] |

| Synonyms | (R)-5-[[(tert-Butyldimethylsilyl)oxy]methyl]-2-pyrrolidinone[], (5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-pyrrolidinone[], (5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-2-one[] |

| InChI Key | NUPOYZPOLQAMAK-SECBINFHSA-N[] |

Core Synthesis and Chemical Properties

The synthesis of chiral γ-lactams, such as the title compound, is a field of active research, with numerous methods developed to control stereochemistry.[4][5][6][7][8] The tert-butyldimethylsilyl (TBDMS or TBS) ether in this compound serves as a robust protecting group for the primary hydroxyl functionality.[9] Silyl ethers are widely utilized in organic synthesis due to their ease of installation, tunable stability, and compatibility with a broad range of reaction conditions.[10] The TBDMS group is particularly valued for its stability under a variety of non-acidic conditions, allowing for selective manipulation of other functional groups within the molecule.[10][11]

General Synthetic Approach

A common strategy for the synthesis of this compound involves the use of a chiral precursor, often derived from the chiral pool, such as (R)-pyroglutamic acid. The synthetic sequence typically involves the reduction of the carboxylic acid to the corresponding alcohol, followed by protection of the hydroxyl group as a TBDMS ether.

Caption: General synthetic workflow for the preparation of the title compound.

Deprotection of the Silyl Ether

The selective cleavage of the TBDMS ether is a critical step in many synthetic routes utilizing this building block. The choice of deprotection conditions is dictated by the overall sensitivity of the substrate to acidic or basic conditions.[12]

Fluoride-Based Deprotection

The high affinity of the fluoride ion for silicon makes fluoride-based reagents the most common choice for cleaving silyl ethers.[13]

-

Tetrabutylammonium fluoride (TBAF): This is a widely used reagent, typically in a solvent like tetrahydrofuran (THF).[12] It is effective but can be basic, which may be a consideration for base-sensitive substrates.

-

Hydrofluoric acid (HF): Often used in combination with a base like pyridine (HF-Pyridine) or in an aqueous acetonitrile solution, HF provides an acidic method for deprotection.[12][13]

-

Potassium fluoride (KF): In the presence of a phase transfer catalyst or in a solvent like tetraethylene glycol, KF offers a mild and efficient method for deprotection.[14]

Acid-Catalyzed Deprotection

Aqueous acidic conditions can also be employed for the removal of the TBDMS group.

-

Acetyl chloride in methanol: A catalytic amount of acetyl chloride in dry methanol provides a mild and convenient method for deprotecting TBDMS ethers.[11]

-

Aqueous THF with an acid: Solutions of acids like acetic acid or stronger mineral acids in aqueous THF are also effective.[12]

The following table summarizes common deprotection protocols:

| Reagent | Conditions | Comments |

| TBAF | THF, room temperature | Common, can be basic.[12] |

| HF-Pyridine | Acetonitrile/Pyridine, 0 °C to RT | Milder and less basic than other fluoride sources.[13] |

| KF/Tetraethylene Glycol | Room Temperature | Mild and efficient, tolerates some acid- and base-labile groups.[14] |

| Acetyl Chloride/MeOH | Dry MeOH, catalytic | Mild, tolerates various other protecting groups.[11] |

Applications in Drug Discovery and Development